molecular formula C12H14N2O B293272 1,3,6,7-tetramethyl-2(1H)-quinoxalinone

1,3,6,7-tetramethyl-2(1H)-quinoxalinone

Cat. No.: B293272
M. Wt: 202.25 g/mol
InChI Key: IVURBRPZGWNNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6,7-tetramethyl-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, have shown promising anticancer properties by selectively inhibiting various cellular targets. Studies indicate that these compounds can inhibit topoisomerase II and receptor tyrosine kinases such as VEGFR2 and EGFR, leading to significant anti-proliferative effects in cancer cell lines like MCF-7 (breast cancer) and MCF-10A (normal breast) .

Key Findings:

  • Cytotoxicity Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay demonstrated dose-dependent cytotoxicity for synthesized quinoxaline derivatives. For instance, specific derivatives exhibited IC50 values ranging from 8.6 μM to 62.4 μM against MCF-7 cells .
  • Mechanisms of Action: These compounds exert their effects through multiple pathways including inhibition of tubulin polymerization and interference with DNA topoisomerase activity .

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of quinoxaline derivatives. Compounds derived from this scaffold have been shown to modulate cytokine release in human monocytes, impacting the NF-κB signaling pathway which is crucial in inflammatory responses .

Synthesis and Functionalization

The synthesis of this compound and its derivatives has been facilitated by innovative methodologies that enhance yield and reduce reaction time. For example:

  • C-3 Alkylation: A novel method involving visible light irradiation has been reported for the regioselective C-3 alkylation of quinoxalinones using inexpensive alkyl amines as precursors. This method allows for high yields (72% to 91%) in significantly shorter reaction times compared to traditional batch processes .

Table 1: Summary of Synthesis Methods

MethodologyYield (%)Reaction TimeNotes
Visible Light Irradiation72 - 910.81 minSustainable approach using alkyl amines
Iron(III)-Promoted Deuteration-10 minEconomic method for deuteration reactions
Photocatalytic Arylation8010 hoursMild conditions with good substrate scope

Material Science

Quinoxaline derivatives are also explored for their unique physicochemical properties that make them suitable for various applications in material science. The ability to modify their structures allows for the development of new materials with specific functionalities.

Photocatalytic Applications

Recent studies have demonstrated the use of quinoxaline derivatives in photocatalytic reactions, showcasing their potential in environmental applications such as pollutant degradation .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1,3,6,7-tetramethylquinoxalin-2-one

InChI

InChI=1S/C12H14N2O/c1-7-5-10-11(6-8(7)2)14(4)12(15)9(3)13-10/h5-6H,1-4H3

InChI Key

IVURBRPZGWNNLH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,6,7-trimethyl-2(1H)-quinoxalinone (5.0 g., 0.027 mol.), methyl iodide (15 ml.), sodium carbonate (5.0 g., 0.047 mol.) and dimethylformamide (75 ml.) was stirred at room temperature for eighteen hours, then heated at 75°-80° C. for three hours. Removal of the dimethylformamide under reduced pressure and dilution with water gave a brown solid. Crystallization from acetone (Darco) gave light tan needles. (2.85 g., m.p. 164°-166°, 53%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.